molecular formula C24H19N2O2P B083624 N-(p-Nitrophenyl)triphenylphosphine imide CAS No. 14562-02-8

N-(p-Nitrophenyl)triphenylphosphine imide

Cat. No.: B083624
CAS No.: 14562-02-8
M. Wt: 398.4 g/mol
InChI Key: KBLHCHSLVSDURO-UHFFFAOYSA-N
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Description

N-(p-Nitrophenyl)triphenylphosphine imide is an organic compound with the molecular formula C24H19N2O2P. It is known for its unique structure, which includes a nitrophenyl group attached to a triphenylphosphine imide.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(p-Nitrophenyl)triphenylphosphine imide can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with nitrobenzene derivatives under specific conditions. The reaction typically requires a base, such as sodium hydride, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction while ensuring safety and efficiency, as well as purification processes to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(p-Nitrophenyl)triphenylphosphine imide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydride, and various nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a wide range of substituted triphenylphosphine imides .

Scientific Research Applications

N-(p-Nitrophenyl)triphenylphosphine imide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism by which N-(p-Nitrophenyl)triphenylphosphine imide exerts its effects involves its ability to act as a ligand and participate in coordination chemistry. The compound can form complexes with various metal ions, influencing their reactivity and stability. These interactions are crucial in catalytic processes and the development of new materials .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Nitrophenyl)triphenylphosphine imide
  • N-(3-Nitrophenyl)triphenylphosphine imide

Uniqueness

N-(p-Nitrophenyl)triphenylphosphine imide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the compound’s chemical behavior and applications compared to its isomers .

Properties

IUPAC Name

(4-nitrophenyl)imino-triphenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N2O2P/c27-26(28)21-18-16-20(17-19-21)25-29(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLHCHSLVSDURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298867
Record name N-(p-Nitrophenyl)triphenylphosphine imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14562-02-8
Record name N-(p-Nitrophenyl)triphenylphosphine imide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(p-Nitrophenyl)triphenylphosphine imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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